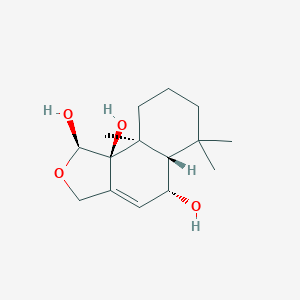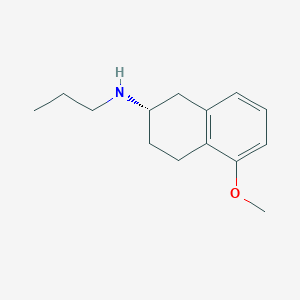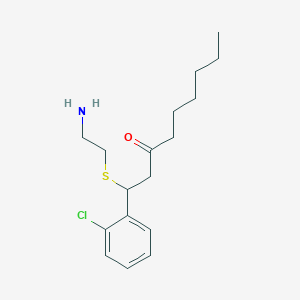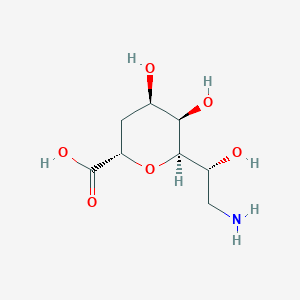
8-Amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is a unique organic compound belonging to the class of sugar acids. It is characterized by its molecular formula C8H15NO6 and a molecular weight of 221.21 g/mol . This compound is notable for its structural features, including an anhydro bridge and an amino group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate typically involves multi-step organic reactions. One common approach is the selective reduction of a precursor sugar acid, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate may involve the use of biocatalysts to enhance reaction efficiency and selectivity. Enzymatic processes can be employed to achieve high purity and yield, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like ammonia and primary amines are employed under mild acidic or basic conditions.
Major Products Formed
Applications De Recherche Scientifique
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe for studying carbohydrate metabolism and enzyme activity.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active sugars.
Industry: The compound is utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of (1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, thereby modulating metabolic pathways and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-glycero-D-talo-Octonic acid: Shares structural similarities but lacks the anhydro bridge.
8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-Octonic acid: Similar in structure but differs in the position of functional groups.
Uniqueness
(1,5-Anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate is unique due to its anhydro bridge and specific amino group placement, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
106174-48-5 |
|---|---|
Formule moléculaire |
C8H15NO6 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
(2S,4R,5R,6R)-6-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO6/c9-2-4(11)7-6(12)3(10)1-5(15-7)8(13)14/h3-7,10-12H,1-2,9H2,(H,13,14)/t3-,4-,5+,6-,7-/m1/s1 |
Clé InChI |
JOMLPRUJCYAJKS-XUUWZHRGSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H](O[C@@H]1C(=O)O)[C@@H](CN)O)O)O |
SMILES |
C1C(C(C(OC1C(=O)O)C(CN)O)O)O |
SMILES canonique |
C1C(C(C(OC1C(=O)O)C(CN)O)O)O |
| 106174-48-5 | |
Synonymes |
(1,5-anhydro-7-amino-2,7-dideoxyheptopyranosyl)carboxylate 8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonic acid AADHC alpha-C-(1,5-anhydro-7-amino-2,7-dideoxy-d-manno-heptopyranosyl)carboxylate NH2dKDO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
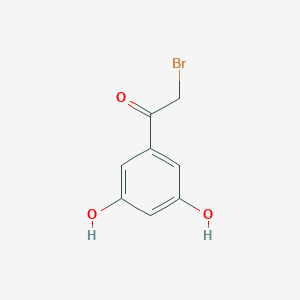
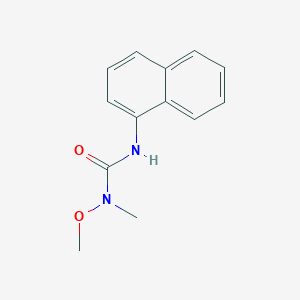
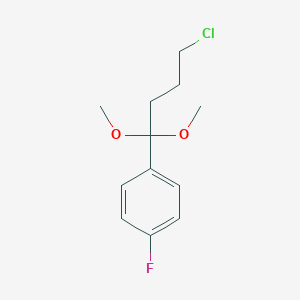
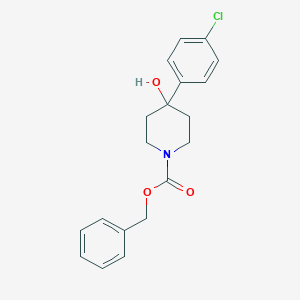
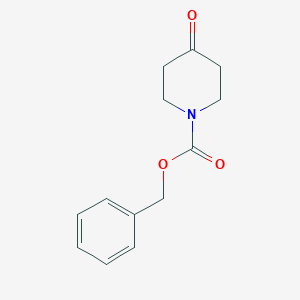
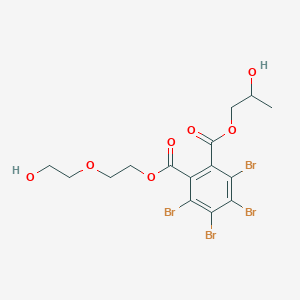
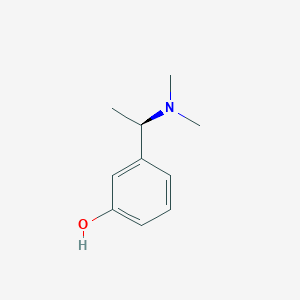
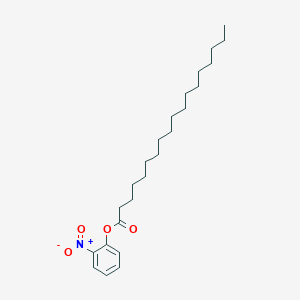
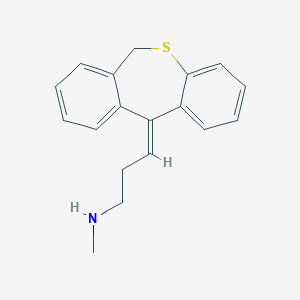
![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)
